5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Description
5-Benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound featuring a fused triazinoindole core with distinct substituents: a benzyl group at position 5, a bromine atom at position 6, a methyl group at position 8, and a thiol (-SH) group at position 2.
Properties
Molecular Formula |
C17H13BrN4S |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
5-benzyl-6-bromo-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C17H13BrN4S/c1-10-7-12-14-16(19-17(23)21-20-14)22(15(12)13(18)8-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,21,23) |
InChI Key |
SWMFFRRJADWWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C3=NC(=S)NN=C23)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps. One common method starts with the Sandmeyer reaction of 2-methyl (ethyl)aniline to produce 7-methyl (ethyl) isatins. These isatins are then brominated using N-bromosuccinimide (NBS) in an eco-friendly solvent like PEG-400 at room temperature to yield 5-bromo-7-methyl (ethyl) isatins . The final step involves the condensation of these intermediates with thiosemicarbazide in the presence of dioxane and potassium carbonate to form the desired triazinoindole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or thiols.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromine and thiol functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. This chelation disrupts the iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. The compound selectively binds to ferrous ions (Fe²⁺) and not to ferric ions (Fe³⁺), which is crucial for its anticancer activity . The induction of apoptosis is mediated through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences
The 6-bromo substituent introduces steric bulk and electron-withdrawing effects, which may improve resistance to metabolic degradation compared to non-halogenated analogues like compound 32 . The 8-methyl group likely stabilizes the indole ring system, as seen in related anticonvulsant triazinoindoles .
Synthetic Complexity :
- The target compound requires multi-step alkylation and purification (e.g., column chromatography with petroleum ether/EtOAc), similar to derivatives like 43 . However, bromination at position 6 demands precise regioselective conditions absent in simpler analogues .
Biological Performance: Brominated triazinoindoles (e.g., 8-bromo-5-methyl) show superior antimicrobial activity against E. coli (MIC: 8 µg/mL) compared to non-brominated derivatives (MIC: >32 µg/mL) . Thioether-linked derivatives (e.g., 43) exhibit higher antiproliferative activity (IC₅₀: 12 µM) than thiol-containing precursors due to improved target engagement .
Physicochemical Properties
- Melting Points: Brominated derivatives (e.g., 360–361°C for compound 34) generally have higher melting points than non-halogenated analogues due to increased molecular symmetry and packing efficiency .
- Solubility : The benzyl group reduces aqueous solubility compared to 5-methyl analogues, necessitating DMF or DMSO for dissolution .
Mechanistic Insights
Biological Activity
5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a complex heterocyclic compound belonging to the triazinoindole class. Its molecular formula is , with a molecular weight of 385.3 g/mol. The compound features a unique arrangement of functional groups, including a bromine atom, a benzyl group, a methyl group, and a thiol group. This specific structure contributes to its distinctive chemical properties and potential biological activities.
Iron Chelation and Anticancer Activity
One of the most significant biological activities of this compound is its role as an iron chelator . This property is crucial for its potential application in cancer therapy, as it can inhibit cancer cell proliferation by disrupting iron homeostasis within the cells. The mechanism involves selective binding to ferrous ions (), leading to cell cycle arrest and apoptosis in cancer cells .
The compound exhibits the ability to form covalent bonds with cysteine residues in proteins, which may inhibit their function and modulate cellular signaling pathways. Ongoing research aims to further elucidate its precise mechanisms of action and potential therapeutic applications .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in 5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol enhances its reactivity and biological activity. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Bromine Atom | Enhances binding affinity for metal ions |
| Benzyl Group | Increases lipophilicity and cellular uptake |
| Methyl Group | Modulates electronic properties |
| Thiol Group | Facilitates covalent interactions with proteins |
Case Studies
Recent studies have demonstrated the effectiveness of 5-benzyl-6-bromo-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol in various cancer cell lines:
- Breast Cancer Cells (MCF-7) : The compound exhibited an IC50 value of , indicating significant antiproliferative effects.
- Lung Cancer Cells (A549) : Demonstrated an IC50 value of , supporting its potential as an anticancer agent.
- Colon Cancer Cells (HT-29) : Showed promising results with an IC50 value of .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
